N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
N-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring an azetidine ring substituted with a pyrazine-2-carbonyl group at the 1-position and a pyrimidin-2-amine moiety at the 3-position.
Properties
IUPAC Name |
pyrazin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c19-11(10-6-13-4-5-14-10)18-7-9(8-18)17-12-15-2-1-3-16-12/h1-6,9H,7-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCYQUHXJBFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in anti-tubercular research.
Mechanism of Action
The mechanism of action for N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, in anti-tubercular research, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, pyrazine-2-carbonyl (target compound) is electron-deficient, favoring hydrogen bonding or charge-transfer interactions . Sulfonyl groups (e.g., benzenesulfonyl in ) increase polarity and aqueous solubility, critical for pharmacokinetics .
Halogen Substituents :
Biological Activity
N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structural framework consisting of:
- Azetidine ring : Provides conformational flexibility.
- Pyrimidine moiety : Known for its role in various biological activities.
- Pyrazine carbonyl group : Contributes to the compound's interaction with biological targets.
These structural elements are crucial for the compound's binding affinity and specificity to its molecular targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors, modulating their activity. The pyrazine and pyrimidine components can engage in hydrogen bonding, enhancing the compound's stability and efficacy in biological systems.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazine derivatives, including this compound. For instance, related compounds have shown significant inhibition of cancer cell proliferation by inducing apoptosis. In particular:
- Cell Line Studies : Compounds similar to this compound were tested on K562 leukemia cells, demonstrating an IC50 value indicating effective growth inhibition at low concentrations .
Anti-Tubercular Activity
The compound's structural analogs have been evaluated for anti-tubercular properties. A series of substituted compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as therapeutic agents against tuberculosis .
Structure–Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Compound | Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| 6a | Anti-TB | 1.35 | Significant activity |
| 6e | Anti-TB | 2.18 | Not toxic to HEK cells |
| 6h | Anti-TB | 1.50 | Effective against resistant strains |
These data suggest that modifications to the azetidine or pyrimidine rings can enhance biological activity.
Study on Apoptosis Induction
A notable study examined a pyrazine derivative's ability to induce apoptosis in K562 cells. The results indicated that treatment led to increased expression of pro-apoptotic genes (Bax) and decreased expression of anti-apoptotic genes (Bcl2), suggesting a mechanism through which these compounds exert their anticancer effects .
Evaluation Against Tuberculosis
In another study, derivatives were synthesized and tested for their anti-tubercular activity. The most active compounds exhibited low cytotoxicity while effectively inhibiting Mycobacterium tuberculosis, highlighting their potential as safe therapeutic options .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
